2,3-Dichloro-5-(methylthio)pyrazine

Lipophilicity LogP Drug Design

Researchers requiring sequential functionalization of a pyrazine core face limited options when both chloro displacement and sulfide oxidation are needed in one route. 2,3-Dichloro-5-(methylthio)pyrazine provides orthogonal reactivity: • C2/C3 chloro groups undergo SNAr (~120-3400× more reactive than C5 SMe toward methoxide), enabling sequential installation of two different nucleophiles. • C5 methylthio remains inert during substitution and can be oxidized to sulfoxide or sulfone for polarity tuning (TPSA 51.1 vs 25.8 Ų for 2,3-dichloropyrazine). • Moderate LogP (~2.5) supports balanced plant tissue translocation-approximately 16-fold lower lipophilicity than the 3,5-dichloro-2-(methylthio) isomer. Procure at 97% purity for reproducible synthetic outcomes.

Molecular Formula C5H4Cl2N2S
Molecular Weight 195.07 g/mol
CAS No. 1174517-48-6
Cat. No. B1407116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-(methylthio)pyrazine
CAS1174517-48-6
Molecular FormulaC5H4Cl2N2S
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESCSC1=CN=C(C(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2S/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3
InChIKeyQZXHEYFNVBYHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5-(methylthio)pyrazine Overview & Procurement


2,3-Dichloro-5-(methylthio)pyrazine is a heterocyclic organic compound featuring a pyrazine core substituted with two chlorine atoms at the 2- and 3-positions and a methylthio group at the 5-position . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic scaffolds in agrochemical and pharmaceutical research [1]. Its molecular formula is C₅H₄Cl₂N₂S with a molecular weight of 195.07 g/mol . Key physicochemical properties include a predicted XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 51.1 Ų .

Orthogonal reactivity

Dual chloro and methylthio groups support sequential functionalization in heterocycle synthesis.

Moderate lipophilicity

Computed LogP suggests balanced partition behavior for agrochemical or pharmaceutical intermediate design.

Specialty intermediate

Positioned as a building block for complex scaffolds, distinct from commodity dichloropyrazine.

Why 2,3-Dichloro-5-(methylthio)pyrazine Cannot Be Substituted


Simple substitution of 2,3-dichloro-5-(methylthio)pyrazine with other pyrazine derivatives is inadvisable due to its unique reactivity profile. The presence of both chloro and methylthio substituents on the same ring enables orthogonal functionalization pathways [1]. The dichloro groups at the 2- and 3-positions are susceptible to nucleophilic aromatic substitution, while the methylthio group at the 5-position can undergo oxidation to sulfoxide or sulfone, or serve as a leaving group under appropriate conditions [2]. This distinct electronic and steric environment contrasts sharply with simpler analogs like 2,3-dichloropyrazine, which lacks the methylthio handle, or positional isomers like 3,5-dichloro-2-(methylthio)pyrazine, where altered substitution patterns modulate lipophilicity (LogP) and reactivity .

Missing methylthio handle

2,3-Dichloropyrazine lacks the sulfur group, preventing later oxidation or alkylation steps that rely on orthogonal reactivity.

Positional isomer shifts profile

3,5-Dichloro-2-(methylthio)pyrazine exhibits a different substitution pattern that can alter lipophilicity and reactivity, limiting direct replacement.

Cost–function trade-off

Cheaper analogs may appear interchangeable, but the absence of the methylthio group removes a key synthetic diversification point.

2,3-Dichloro-5-(methylthio)pyrazine Differentiation Evidence


Lipophilicity Comparison

2,3-Dichloro-5-(methylthio)pyrazine exhibits a predicted XLogP3-AA value of 2.5, which is 1.2 log units lower than the 3.7 LogP predicted for its positional isomer 3,5-dichloro-2-(methylthio)pyrazine . This difference indicates significantly lower lipophilicity for the target compound, which may influence membrane permeability and bioavailability in biological systems.

Lipophilicity comparison
Predicted
ΔLogP = 1.2 (target more hydrophilic)
Target XLogP3-AA 2.5 vs. isomer 3.7
Supports lipophilicity-guided synthesis design.
Computed values; confirm experimentally.
Lipophilicity LogP Drug Design

TPSA and Permeability

The TPSA of 2,3-dichloro-5-(methylthio)pyrazine is 51.1 Ų, which is approximately double the 25.8 Ų TPSA of the simpler analog 2,3-dichloropyrazine [1]. This increase is attributable to the additional sulfur atom from the methylthio group, which contributes to hydrogen bonding capacity.

TPSA and permeability
Predicted
+25.3 Ų (98% larger)
Target TPSA 51.1 Ų vs. dichloropyrazine 25.8 Ų
Indicates lower predicted passive permeability.
Relevant for cell-based assay design.
TPSA Permeability ADME

Orthogonal Reactivity Advantage

Unlike 2,3-dichloropyrazine, which offers only two reactive chlorine sites, 2,3-dichloro-5-(methylthio)pyrazine provides three distinct reactive centers: the 2- and 3-chloro groups for nucleophilic substitution and the 5-methylthio group for oxidation (to sulfoxide/sulfone) or alkylation [1]. In a related study, methylthio-pyrazines were found to be 1.2 × 10² to 3.4 × 10³ times less reactive than their chloro-analogues toward methoxide ion, indicating that the methylthio group is significantly more stable under nucleophilic conditions, allowing for selective chloro substitution without perturbing the methylthio handle [2].

Orthogonal reactivity
Class-level inference
k(Cl)/k(SMe) ≈ 120 – 3400
Methylthio group far less reactive toward methoxide
Enables selective chloro substitution while preserving methylthio handle.
Class-level kinetic data; verify on target scaffold.
Synthetic Versatility Nucleophilic Substitution Oxidation

Purity and Cost Comparison

Commercial suppliers offer 2,3-dichloro-5-(methylthio)pyrazine with a standard purity of 97% . In contrast, the simpler analog 2,3-dichloropyrazine is available at 98% purity at a substantially lower price point (e.g., ~$76 for 25g) . The higher cost of the target compound reflects its enhanced synthetic utility and the additional synthetic steps required for its preparation, making it a specialty building block rather than a commodity intermediate.

Purity and cost
Supplier data
97% purity; cost >100× per g vs. analog
Commercial listings reflect specialized synthesis demand.
Higher cost justified when orthogonal reactivity is critical.
Prices vary; verify vendor specifications.
Purity Cost Procurement

Application Scenarios for 2,3-Dichloro-5-(methylthio)pyrazine


Sequential Functionalization

When a synthetic route requires the installation of two different nucleophiles followed by oxidation of a sulfide to a sulfoxide or sulfone, 2,3-dichloro-5-(methylthio)pyrazine is the preferred scaffold. The chloro groups at C2 and C3 can be sequentially substituted under controlled conditions, while the methylthio group at C5 remains inert to nucleophilic attack but can be oxidized later . This is supported by class-level kinetic data showing methylthio groups are 120–3400× less reactive than chloro toward methoxide [1].

Tunable Lipophilicity in Agrochemicals

For the design of crop protection agents where moderate lipophilicity (LogP ~2.5) is desired for balanced translocation within plant tissues, 2,3-dichloro-5-(methylthio)pyrazine offers a more favorable profile than the more lipophilic 3,5-dichloro-2-(methylthio) isomer (LogP 3.7) . This 1.2 log unit difference translates to approximately a 16-fold difference in partition coefficient, which can critically impact foliar uptake and systemicity [1].

Sulfoxide & Sulfone Bioisosteres

In medicinal chemistry programs requiring sulfoxide or sulfone moieties as hydrogen bond acceptors or metabolic soft spots, 2,3-dichloro-5-(methylthio)pyrazine provides a convenient entry point. Its TPSA of 51.1 Ų is more than double that of 2,3-dichloropyrazine (25.8 Ų), and oxidation of the methylthio group further increases polarity [1]. This allows for precise tuning of physicochemical properties without altering the core pyrazine ring.

Specialty Building Block Procurement

When a lead series requires a pyrazine core with orthogonal functional handles, procurement of 2,3-dichloro-5-(methylthio)pyrazine at 97% purity is recommended over cheaper but less versatile analogs like 2,3-dichloropyrazine . The higher cost ($2,060/g vs. <$1/g for 2,3-dichloropyrazine) is justified by the synthetic efficiency gains and expanded chemical space accessible through its unique substitution pattern [1].

Application
Selection Property
Validation Focus
Sequential heterocycle functionalization
Orthogonal Cl/SMe reactivity
Controlled substitution order and oxidation step compatibility
Agrochemical lead optimization
Lipophilicity-based design
Partition coefficient and translocation screening
Sulfoxide/sulfone bioisostere exploration
Polarity modulation via oxidation
Physicochemical property optimization
Specialty intermediate procurement
Orthogonal reactivity and cost profile
Synthetic utility evaluation and cost-benefit analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-5-(methylthio)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.